1-(2-Bromoethoxy)-3-ethylbenzene
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Overview
Description
1-(2-Bromoethoxy)-3-ethylbenzene is an organic compound characterized by the presence of a bromoethoxy group attached to an ethylbenzene ring
Scientific Research Applications
1-(2-Bromoethoxy)-3-ethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethoxy)-3-ethylbenzene can be synthesized through the reaction of 3-ethylphenol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, allowing the formation of the desired bromoethoxy derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethoxy)-3-ethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromoethoxy group can be reduced to form ethoxy derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Formation of substituted ethoxy derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethoxy derivatives.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethoxy)-3-ethylbenzene involves its interaction with various molecular targets. The bromoethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The ethylbenzene moiety can undergo oxidation or reduction, affecting the overall reactivity and properties of the compound.
Comparison with Similar Compounds
1-(2-Bromoethoxy)-2-methoxyethane: Similar structure with a methoxy group instead of an ethyl group.
1-(2-Bromoethoxy)-2-bromoethane: Contains an additional bromine atom, leading to different reactivity.
1-(2-Bromoethoxy)-3-methylbenzene: Similar structure with a methyl group instead of an ethyl group.
Uniqueness: 1-(2-Bromoethoxy)-3-ethylbenzene is unique due to the presence of both a bromoethoxy group and an ethyl group on the benzene ring
Properties
IUPAC Name |
1-(2-bromoethoxy)-3-ethylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-2-9-4-3-5-10(8-9)12-7-6-11/h3-5,8H,2,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUVKYKAWRDETJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396823 |
Source
|
Record name | 1-(2-bromoethoxy)-3-ethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125797-09-3 |
Source
|
Record name | 1-(2-bromoethoxy)-3-ethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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